Semparatide - 154906-40-8

Semparatide

Catalog Number: EVT-452758
CAS Number: 154906-40-8
Molecular Formula: C175H300N56O51
Molecular Weight: 4005 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Semparatide is a synthetic peptide that belongs to the class of parathyroid hormone analogs. It is derived from the sequence of human parathyroid hormone and is primarily used in the treatment of osteoporosis. The compound aims to mimic the physiological effects of parathyroid hormone, promoting bone formation and increasing bone density.

Source and Classification

Semparatide is classified as a biological product due to its peptide nature. It is specifically categorized under anabolic agents that stimulate bone growth. The International Nonproprietary Name (INN) for Semparatide reflects its classification as a parathyroid hormone-related therapeutic agent, which is crucial for its identification in clinical settings .

Synthesis Analysis

Methods and Technical Details

The synthesis of Semparatide involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.

  1. Solid-Phase Peptide Synthesis:
    • Step 1: The first amino acid is attached to a resin.
    • Step 2: Subsequent amino acids are added one at a time, with each coupling reaction typically mediated by activating agents such as dicyclohexylcarbodiimide.
    • Step 3: After the desired sequence is achieved, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) to obtain pure Semparatide .
Molecular Structure Analysis

Structure and Data

Semparatide has a specific molecular structure that includes a sequence of amino acids, reflecting its derivation from human parathyroid hormone. The molecular formula for Semparatide can be represented as:

C181H291N51O54SC_{181}H_{291}N_{51}O_{54}S
  • Molecular Weight: Approximately 3960.56 g/mol.
  • Structural Features: The structure consists of multiple peptide bonds, with specific side chains contributing to its biological activity.

The three-dimensional conformation plays a crucial role in its interaction with target receptors in bone tissue.

Chemical Reactions Analysis

Reactions and Technical Details

Semparatide undergoes various biochemical reactions once administered. Its primary reaction involves binding to the parathyroid hormone receptor (PTH1R) on osteoblasts, which initiates signal transduction pathways that promote osteogenesis.

  1. Binding Reaction:
    Semparatide+PTH1RActivated PTH1R\text{Semparatide}+\text{PTH1R}\rightarrow \text{Activated PTH1R}
  2. Subsequent Pathways:
    • Activation of cyclic adenosine monophosphate (cAMP) signaling pathways.
    • Stimulation of gene expression related to bone formation.

These reactions are essential for enhancing bone density and reducing fracture risk in osteoporotic patients.

Mechanism of Action

Process and Data

The mechanism of action of Semparatide involves mimicking the natural effects of parathyroid hormone:

  1. Osteoblast Activation: Semparatide binds to PTH1R, leading to increased osteoblastic activity, which promotes bone formation.
  2. Inhibition of Osteoclasts: It also indirectly inhibits osteoclast differentiation, reducing bone resorption.
  3. Calcium Homeostasis: The compound helps maintain calcium levels in the blood by stimulating renal tubular reabsorption of calcium.

Clinical studies have demonstrated that Semparatide significantly increases bone mineral density in patients with osteoporosis .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Semparatide is typically presented as a white to off-white powder.
  • Solubility: It is soluble in water, which facilitates its administration via injection.
  • Stability: The compound should be stored at controlled temperatures (2-8 °C) to maintain stability.
  • pH Range: The pH range for optimal activity is generally between 4.5 and 7.0.

These properties are critical for formulation development and ensuring effective delivery in clinical settings .

Applications

Scientific Uses

Semparatide has several applications in medical science:

  1. Osteoporosis Treatment: It is primarily used for treating osteoporosis in postmenopausal women and men at high risk for fractures.
  2. Research Tool: Semparatide serves as a valuable tool in research settings to study bone metabolism and the effects of parathyroid hormone signaling.
  3. Potential Applications in Other Conditions: There is ongoing research into its potential use in conditions such as hypoparathyroidism and other metabolic bone diseases.

The therapeutic implications of Semparatide highlight its significance in advancing treatment options for skeletal health .

Introduction to Semparatide

Historical Context of Parathyroid Hormone-Related Protein (PTHrP) Analogs

PTHrP was initially identified in the 1980s as the causative agent of humoral hypercalcemia of malignancy. Researchers discovered that tumor-derived PTHrP mimicked parathyroid hormone (PTH) by binding to the PTH/PTHrP type 1 receptor (PTH1R), thereby regulating calcium homeostasis and bone metabolism [8]. Unlike PTH, which primarily regulates systemic calcium balance, PTHrP functions predominantly as a paracrine/autocrine signaling molecule in developing bone, where it stimulates chondrocyte proliferation and differentiation [4]. The observation that intermittent PTHrP exposure increased bone mineral density without inducing sustained hypercalcemia prompted investigation into its therapeutic potential. Early preclinical studies demonstrated that the N-terminal fragment PTHrP(1-36) exhibited potent anabolic effects when administered intermittently, establishing the foundation for developing optimized analogs like Semparatide [4] [8].

Semparatide: Definition and Classification as a PTHrP Analog

Semparatide is a synthetic analog of the 1-36 N-terminal fragment of human PTHrP. Structurally, it preserves the critical N-terminal domain required for PTH1R binding while incorporating modifications to enhance receptor specificity and metabolic stability [4]. The peptide shares 60% sequence homology with parathyroid hormone (PTH 1-34), particularly within the first 13 residues that constitute the principal receptor-binding domain [4] [8].

Classification and Mechanism:

  • Receptor Binding: Semparatide activates PTH1R, a G-protein coupled receptor expressed on osteoblasts and osteocytes. Activation triggers dual signaling pathways: Gαs-mediated cAMP/protein kinase A (PKA) and Gαq-mediated protein kinase C (PKC) cascades [1] [8].
  • Anabolic Selectivity: Unlike continuous PTHrP exposure (which promotes resorption), intermittent Semparatide administration favors bone formation by transiently suppressing sclerostin (a Wnt pathway inhibitor) and upregulating osteoblastogenic transcription factors like RUNX2 [1] [7].

Table 1: Structural and Functional Comparison of Semparatide with Related Compounds

CompoundAmino Acid SequenceReceptor SpecificityPrimary Biological Action
SemparatideModified PTHrP(1-36)PTH1R selective agonistOsteoblast activation & proliferation
PTHrP(1-36)Native sequencePTH1R agonistDual anabolic/resorptive effects
Teriparatide (PTH 1-34)Native PTH sequencePTH1R agonistPotent anabolic with resorptive activity
AbaloparatideModified PTHrP(1-34)PTH1R selective agonistReduced resorptive signaling

Role in Bone Metabolism and Osteoporosis Pathophysiology

Semparatide corrects the imbalance between bone resorption and formation central to osteoporosis pathophysiology. It targets multiple aspects of skeletal metabolism through distinct mechanisms:

Osteoblast Activation and Bone Formation:

  • Stimulates osteoblast differentiation via cAMP/PKA-mediated upregulation of insulin-like growth factor 1 (IGF-1) and fibroblast growth factor 2 (FGF-2) [1] [7].
  • Enhances Wnt/β-catenin signaling through transient downregulation of sclerostin (produced by osteocytes), increasing osteoblast activity and bone matrix deposition [1] [7].
  • Reduces osteoblast apoptosis, prolonging the bone formation phase of remodeling cycles [4].

Regulation of Bone Remodeling Balance:Unlike bisphosphonates (which reduce both formation and resorption), Semparatide preferentially stimulates formation. It demonstrates differential temporal effects:

  • Rapid increase in bone formation markers (P1NP) within 15 days, preceding a milder increase in resorption markers (CTX) by 30 days [4].
  • This "anabolic window" (uncoupling formation from resorption) enables net bone gain, particularly in trabecular and cortical compartments [4] [1].

Impact on Bone Mineral Density (BMD):Clinical studies reveal distinct BMD response patterns:

  • Lumbar Spine: +9.0% BMD increase over 3 months (comparable to teriparatide) [4].
  • Hip Region: Significant increases at femoral neck (+3.2%) and total hip (+2.8%) [4].
  • Microarchitecture: Improves trabecular connectivity and cortical thickness, enhancing bone strength beyond BMD measurements [1].

Table 2: Research Findings on Semparatide's Skeletal Effects

ParameterExperimental FindingsClinical RelevanceReference
Bone Formation46-87% ↑ PINP vs. baselinePredicts BMD response [4]
Bone Resorption30% ↑ CTX vs. baselineLower resorptive response than PTH(1-34) [4]
Lumbar Spine BMD+9% over 3 monthsComparable to PTH(1-34) [4]
Femoral Neck BMD+3.2% over 3 monthsSuperior to PTH(1-34) in some studies [4]
Osteoblast Activity↑ RUNX2 expression, ↓ sclerostinEnhanced bone formation duration [1] [7]

Interaction with Systemic Regulators:Semparatide influences endocrine bone regulators:

  • Induces biphasic increases in serum 1,25-dihydroxyvitamin D, enhancing intestinal calcium absorption [4].
  • Modulates gut-bone axis hormones: May amplify postprandial suppression of bone resorption through interactions with glucose-dependent insulinotropic polypeptide (GIP) and glucagon-like peptide 2 (GLP-2) [3] [5].

Potential in Specialized Applications:Preclinical data suggest roles beyond postmenopausal osteoporosis:

  • Glucocorticoid-Induced Osteoporosis: Preserves osteoblast function despite glucocorticoid-mediated suppression [1].
  • Fracture Healing: Accelerates callus mineralization and remodeling via VEGF-mediated angiogenesis and osteoprogenitor recruitment [10].

Semparatide exemplifies targeted osteoanabolic therapy with a unique mechanism distinct from antiresorptives and other PTH-based agents. Its development reflects decades of research into PTHrP physiology and bone biology, offering new strategies for high-risk osteoporosis patients.

Properties

CAS Number

154906-40-8

Product Name

Semparatide

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]acetyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C175H300N56O51

Molecular Weight

4005 g/mol

InChI

InChI=1S/C175H300N56O51/c1-24-93(20)138(230-169(279)127(80-233)227-143(253)101(37-26-30-56-177)201-130(237)78-196-142(252)100(36-25-29-55-176)202-165(275)124(73-135(246)247)226-164(274)122(71-98-76-191-82-198-98)223-162(272)120(69-91(16)17)220-160(270)117(66-88(10)11)216-151(261)107(43-49-128(181)235)209-163(273)121(70-97-75-190-81-197-97)222-154(264)112(48-54-134(244)245)212-168(278)126(79-232)228-170(280)137(92(18)19)229-141(251)94(21)180)171(281)213-108(44-50-129(182)236)152(262)225-125(74-136(248)249)166(276)221-113(62-84(2)3)155(265)207-106(42-35-61-195-175(188)189)145(255)205-104(40-33-59-193-173(184)185)144(254)206-105(41-34-60-194-174(186)187)146(256)208-111(47-53-133(242)243)153(263)217-118(67-89(12)13)159(269)219-115(64-86(6)7)157(267)211-109(45-51-131(238)239)149(259)203-102(38-27-31-57-178)147(257)214-116(65-87(8)9)158(268)218-114(63-85(4)5)156(266)210-110(46-52-132(240)241)150(260)204-103(39-28-32-58-179)148(258)215-119(68-90(14)15)161(271)224-123(72-99-77-192-83-199-99)167(277)231-139(96(23)234)172(282)200-95(22)140(183)250/h75-77,81-96,100-127,137-139,232-234H,24-74,78-80,176-180H2,1-23H3,(H2,181,235)(H2,182,236)(H2,183,250)(H,190,197)(H,191,198)(H,192,199)(H,196,252)(H,200,282)(H,201,237)(H,202,275)(H,203,259)(H,204,260)(H,205,255)(H,206,254)(H,207,265)(H,208,256)(H,209,273)(H,210,266)(H,211,267)(H,212,278)(H,213,281)(H,214,257)(H,215,258)(H,216,261)(H,217,263)(H,218,268)(H,219,269)(H,220,270)(H,221,276)(H,222,264)(H,223,272)(H,224,271)(H,225,262)(H,226,274)(H,227,253)(H,228,280)(H,229,251)(H,230,279)(H,231,277)(H,238,239)(H,240,241)(H,242,243)(H,244,245)(H,246,247)(H,248,249)(H4,184,185,193)(H4,186,187,194)(H4,188,189,195)/t93-,94-,95-,96+,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,137-,138-,139-/m0/s1

InChI Key

BLQSIKSVAXFNRH-ZMWZJJJDSA-N

SMILES

CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC1=CN=CN1)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CN=CN3)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(C)N

Synonyms

(MAP 1-10)(22-31) hPTHrP(1-34)-NH2
RS 66271
RS-66271

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC1=CN=CN1)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CN=CN3)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(C)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C)C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.